ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate
ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0921075
InChI:
InChI=1S/C14H17BrN6O4/c1-3-23-11-6-9(7-17-21-14(16)18-19-20-21)5-10(15)13(11)25-8-12(22)24-4-2/h5-7H,3-4,8H2,1-2H3,(H2,16,18,20)/b17-7+
SMILES:
CCOC1=C(C(=CC(=C1)C=NN2C(=NN=N2)N)Br)OCC(=O)OCC
Molecular Formula:
C14H17BrN6O4
Molecular Weight:
413.23 g/mol
ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate
CAS No.:
Cat. No.: VC0921075
Molecular Formula: C14H17BrN6O4
Molecular Weight: 413.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BrN6O4 |
|---|---|
| Molecular Weight | 413.23 g/mol |
| IUPAC Name | ethyl 2-[4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-bromo-6-ethoxyphenoxy]acetate |
| Standard InChI | InChI=1S/C14H17BrN6O4/c1-3-23-11-6-9(7-17-21-14(16)18-19-20-21)5-10(15)13(11)25-8-12(22)24-4-2/h5-7H,3-4,8H2,1-2H3,(H2,16,18,20)/b17-7+ |
| Standard InChI Key | BWOHSMLDSLGXLG-REZTVBANSA-N |
| Isomeric SMILES | CCOC1=C(C(=CC(=C1)/C=N/N2C(=NN=N2)N)Br)OCC(=O)OCC |
| SMILES | CCOC1=C(C(=CC(=C1)C=NN2C(=NN=N2)N)Br)OCC(=O)OCC |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C=NN2C(=NN=N2)N)Br)OCC(=O)OCC |
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